![molecular formula C16H26N4O3S B2655781 3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide CAS No. 2380097-92-5](/img/structure/B2655781.png)
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide, commonly known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It was first discovered by a team of scientists at the University of Texas Southwestern Medical Center in 2013. Since then, TH287 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
TH287 targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is a key player in the DNA damage response pathway. ATR is activated in response to DNA damage and phosphorylates downstream targets to initiate DNA repair and cell cycle arrest. TH287 binds to the ATP-binding site of ATR and inhibits its kinase activity, thereby blocking the DNA damage response pathway.
Biochemical and Physiological Effects
TH287 has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. TH287 has also been shown to protect neurons from DNA damage-induced apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TH287 is its high potency and selectivity for ATR kinase. This makes it a valuable tool for studying the DNA damage response pathway and its role in cellular processes. However, one limitation of TH287 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on TH287. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of ATR kinase. Additionally, researchers could investigate the effects of TH287 on other cellular processes, such as DNA replication and transcription.
Métodos De Síntesis
The synthesis of TH287 involves a multi-step process that begins with the reaction of 4-chloro-3-methoxy-1-methylpyrazole with morpholine in the presence of cesium carbonate. The resulting intermediate is then reacted with thianthren-4-ylmethylamine to produce the final product, TH287. The synthesis method has been optimized to yield high purity and high potency TH287.
Aplicaciones Científicas De Investigación
TH287 has been shown to be a potent and selective inhibitor of the DNA damage response pathway. This makes it a valuable tool for studying the effects of DNA damage on cellular processes, such as cell cycle regulation, DNA repair, and apoptosis. TH287 has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19-11-13(15(18-19)22-2)14(21)17-12-16(3-9-24-10-4-16)20-5-7-23-8-6-20/h11H,3-10,12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGVSZBZHEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)
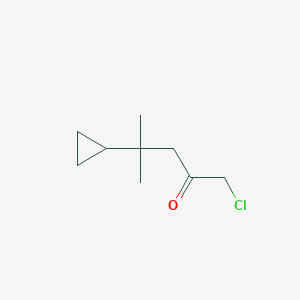
![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)
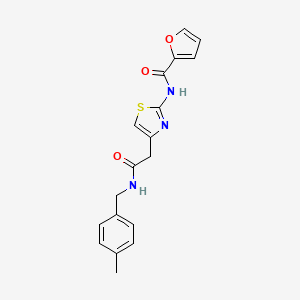
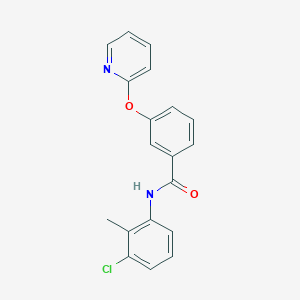
![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)
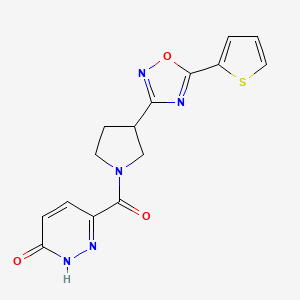
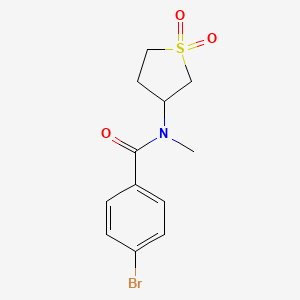
![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)